molecular formula C6H10N4O B020741 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide CAS No. 858221-03-1

4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide

Cat. No.: B020741
CAS No.: 858221-03-1
M. Wt: 154.17 g/mol
InChI Key: ZKLBVKAZENBDRQ-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring substituted with amino and carboxamide groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide are largely derived from its structure, which includes an imidazole ring. This structure allows it to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is not currently available .

Metabolic Pathways

This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N,1-dimethyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under controlled conditions. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to activate AMPK and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

5-amino-N,3-dimethylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLBVKAZENBDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80325647
Record name 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858221-03-1
Record name 4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80325647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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